molecular formula C14H22N2 B1517105 4-(aminomethyl)-N-cyclohexyl-N-methylaniline CAS No. 893753-02-1

4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Cat. No. B1517105
M. Wt: 218.34 g/mol
InChI Key: AYVQVJAAHBBROI-UHFFFAOYSA-N
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Description

The compound “4-(aminomethyl)-N-cyclohexyl-N-methylaniline” is an organic compound containing an aniline group (a benzene ring attached to an amine), a cyclohexyl group (a six-membered carbon ring), and a methylamine group (an amine with one hydrogen replaced by a methyl group). These functional groups suggest that this compound could participate in reactions typical of amines and aromatic compounds .


Molecular Structure Analysis

The molecular structure of “4-(aminomethyl)-N-cyclohexyl-N-methylaniline” would likely show the aromatic aniline group, the cyclohexyl group, and the methylamine group connected through carbon-nitrogen bonds. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

Amines, including “4-(aminomethyl)-N-cyclohexyl-N-methylaniline”, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions . The presence of the aromatic aniline group could also allow for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(aminomethyl)-N-cyclohexyl-N-methylaniline” would depend on its molecular structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds . The presence of the aromatic ring could also influence properties such as solubility and stability .

Scientific Research Applications

Biological Methylation and Sulfur-containing Amino Acids

Methionine, a sulfur-containing amino acid, plays a crucial role in the initiation of protein synthesis in eukaryotic cells and is involved in methylation reactions as a donor of methyl groups through S-adenosylmethionine (SAM). SAM is versatile, participating in various biochemical pathways, including the donation of methylene, amino, ribosyl, and aminopropyl groups. This demonstrates the fundamental role of methylation in biological systems, highlighting the importance of methyl groups in chemical biology (Fontecave, Atta, & Mulliez, 2004).

Biosynthesis of Unusual Amino Acids

Research into the biosynthesis of unusual amino acids like 4-methylproline in cyanobacteria has shed light on the enzymatic processes and genetic underpinnings required for their production. This work involves the identification and characterization of specific genes and enzymes, offering insights into natural product synthesis and potential applications in biotechnology and drug discovery (Luesch et al., 2003).

Hydrogen Bonding in Organic Compounds

Studies on hydrogen bonding in organic compounds, such as anticonvulsant enaminones, provide foundational knowledge on molecular interactions that influence the structure, stability, and reactivity of molecules. Understanding these interactions is crucial for designing new pharmaceuticals and materials with tailored properties (Kubicki, Bassyouni, & Codding, 2000).

Corrosion Inhibition

The synthesis and study of Schiff base derivatives containing pyridine rings have been explored for their corrosion inhibition properties on metals. Such research is vital for developing new materials that protect against corrosion, extending the lifespan of metal structures and components in various industrial applications (Ji et al., 2016).

Future Directions

The future directions for research on “4-(aminomethyl)-N-cyclohexyl-N-methylaniline” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

4-(aminomethyl)-N-cyclohexyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(13-5-3-2-4-6-13)14-9-7-12(11-15)8-10-14/h7-10,13H,2-6,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVQVJAAHBBROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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